H-(Gly)3-Lys(N3)-OH

Sortase-mediated ligation Site-specific bioconjugation Protein engineering

H-(Gly)3-Lys(N3)-OH integrates an N-terminal triglycine motif for sortase A-mediated site-specific ligation with a C-terminal lysine azide for bioorthogonal click chemistry (CuAAC/SPAAC). Unlike generic azido acids or PEG linkers, its oligoglycine spacer delivers unmatched conformational flexibility, balanced hydrophilicity, and intrinsic mica surface affinity—critical for pMHC complex stability (>3 months at 4°C), ADC linker assembly, and oriented AFM biosensor immobilization. Free N- and C-termini enable further derivatization. Ideal for protein engineering and nanobiotechnology workflows demanding precision and reproducibility.

Molecular Formula C12H21N7O5
Molecular Weight 343.34 g/mol
Cat. No. B2799667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-(Gly)3-Lys(N3)-OH
Molecular FormulaC12H21N7O5
Molecular Weight343.34 g/mol
Structural Identifiers
InChIInChI=1S/C12H21N7O5/c13-5-9(20)15-6-10(21)16-7-11(22)18-8(12(23)24)3-1-2-4-17-19-14/h8H,1-7,13H2,(H,15,20)(H,16,21)(H,18,22)(H,23,24)/t8-/m0/s1
InChIKeyOTAJJAGRBJWUDS-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





H-(Gly)3-Lys(N3)-OH for Bioorthogonal Conjugation: Technical Specifications and Procurement Baseline


H-(Gly)3-Lys(N3)-OH (CAS: 2250437-45-5; HCl salt: 2737202-70-7) is a synthetic tetrapeptide featuring an N-terminal triglycine sequence (Gly-Gly-Gly) and a C-terminal lysine residue bearing an azide (N3) functional group on its ε-amino side chain . This bifunctional building block integrates a flexible, hydrophilic oligoglycine spacer with a click-chemistry-ready azide handle, enabling both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions with alkyne-, DBCO-, or BCN-containing molecules . The free N-terminal amine and free C-terminal carboxyl group support further derivatization, making the compound a versatile intermediate for bioconjugation, protein engineering, and nanobiotechnology applications [1].

Why H-(Gly)3-Lys(N3)-OH Cannot Be Substituted by Generic Azide-Containing Building Blocks


Generic azide-functionalized amino acids (e.g., Fmoc-Lys(N3)-OH, Boc-Lys(N3)-OH) or simple azide-PEG linkers lack the combined properties that define H-(Gly)3-Lys(N3)-OH: (i) an N-terminal triglycine motif recognized by sortase enzymes for site-specific ligation; (ii) the exceptional conformational flexibility of oligoglycine linkers, which exceeds that of any other amino acid combination due to extensive Phi/Psi-angle space in the Ramachandran plot [1]; and (iii) a balanced hydrophilicity profile that supports aqueous solubility while minimizing non-specific interactions. Substituting with shorter glycine spacers reduces linker flexibility and sortase compatibility; substituting with PEG-based alternatives introduces larger hydrodynamic radii and altered biophysical behavior [2]. These differences are not merely structural but translate directly to functional outcomes in bioconjugation efficiency, protein domain spacing, and surface immobilization performance .

Quantitative Differentiation Evidence: H-(Gly)3-Lys(N3)-OH Versus Closest Comparators


Sortase A Recognition and Ligation: Triglycine Motif Enables Site-Specific Conjugation

The N-terminal triglycine (Gly3) motif of H-(Gly)3-Lys(N3)-OH serves as a nucleophile acceptor in sortase A (SrtA)-mediated transpeptidation, enabling covalent ligation to proteins bearing a C-terminal LPXTG recognition motif [1]. This site-specific enzymatic conjugation strategy forms a native peptide bond without introducing exogenous linkers at the ligation junction. In comparative nucleophile analysis for SrtA-mediated bioconjugation, triglycine demonstrated higher conjugation efficiency than alternative N-terminal nucleophiles including glycine and lysine, as well as non-amino acid nucleophiles ethylenediamine and cadaverine [2]. The triglycine motif in H-(Gly)3-Lys(N3)-OH thus provides dual functionality: sortase-compatible N-terminus plus click-chemistry-ready azide side chain for orthogonal downstream modifications.

Sortase-mediated ligation Site-specific bioconjugation Protein engineering

Linker Flexibility and Protein Domain Compatibility: Gly3 Outperforms PEG Linkers in pMHC Stability

In peptide-MHC (pMHC) stabilization for T-cell receptor targeting, the choice of linker between the peptide antigen and MHC scaffold critically influences complex stability. A 2024 study by Zhao et al. directly compared multi-glycine linkers versus poly(ethylene glycol) (PEG) linkers for generating stable peptide-clicked-MHC molecules via sortase and click chemistry [1]. The resulting peptide-clicked-MHC complexes specifically bound to cognate TCR and remained stable for over 3 months at 4 °C without additional free peptide. Critically, multi-glycine linkers outperformed PEG linkers in both pMHC stability and TCR-binding affinity, attributed to the favorable conformational properties of oligoglycine sequences [1]. The triglycine moiety in H-(Gly)3-Lys(N3)-OH directly recapitulates this optimal linker chemistry while adding a click-functional azide handle.

pMHC tetramer generation Linker flexibility T-cell receptor targeting

Surface Binding Capacity for Nanotechnology Applications: Polyglycine Sequences Bind Mica Surfaces

Polyglycine fragments containing up to seven glycine residues exhibit intrinsic surface-binding properties, enabling spontaneous adsorption onto mica surfaces in aqueous solution without chemical activation [1]. Constructs of Gly7-NHCH2-fragment-containing peptides have been experimentally demonstrated to bind mica surfaces, a property that extends to shorter oligoglycine sequences including triglycine . This surface affinity provides H-(Gly)3-Lys(N3)-OH with dual functionality: the oligoglycine segment facilitates oriented surface immobilization while the azide group enables subsequent click chemistry-based functionalization. In contrast, azide-functionalized PEG linkers or Fmoc-Lys(N3)-OH lack this intrinsic surface-binding capability, requiring additional surface activation steps or separate anchoring moieties for immobilization applications .

Nanotechnology Surface immobilization Self-assembled monolayers

Validated Application Scenarios for H-(Gly)3-Lys(N3)-OH Based on Differential Evidence


Site-Specific Protein Engineering via Sortase-Mediated Ligation

H-(Gly)3-Lys(N3)-OH is optimized for sortase A-mediated protein ligation workflows where site-specific conjugation at the C-terminus of LPXTG-tagged proteins is required [1]. The N-terminal triglycine serves as the nucleophile acceptor, while the lysine side-chain azide provides an orthogonal click handle for subsequent attachment of fluorophores, affinity tags, PEG polymers, or therapeutic payloads. This dual-functionality eliminates the need for separate modification steps and is particularly valuable for producing fusion proteins, antibody conjugates, and recombinant protein labeling reagents [1].

Stable Peptide-MHC (pMHC) Tetramer Generation for T-Cell Research

Based on the demonstrated superiority of multi-glycine linkers over PEG linkers in pMHC stability and TCR-binding affinity [2], H-(Gly)3-Lys(N3)-OH is a preferred building block for generating stable peptide-MHC complexes via sortase and click chemistry. The triglycine linker provides optimal spacing and conformational flexibility while the azide enables covalent immobilization of peptide antigens onto β2m scaffold. Resulting pMHC complexes remain stable for >3 months at 4 °C, enabling long-term reagent storage and reproducible T-cell receptor repertoire analysis [2].

Surface Functionalization and Nanotechnology Construct Assembly

For applications requiring oriented surface immobilization on mica substrates (e.g., atomic force microscopy (AFM) studies, biosensor development, self-assembled monolayers), H-(Gly)3-Lys(N3)-OH offers intrinsic surface-binding capacity via its oligoglycine segment [3]. The compound adsorbs onto mica surfaces in aqueous solution without chemical activation, after which the azide group enables subsequent click chemistry-based functionalization with alkyne-modified biomolecules, fluorophores, or nanomaterials . This property distinguishes H-(Gly)3-Lys(N3)-OH from azide-PEG alternatives that lack surface affinity.

ADC Linker Intermediate and Bioconjugation Reagent

As an azide-functionalized peptide building block, H-(Gly)3-Lys(N3)-OH serves as an intermediate for antibody-drug conjugate (ADC) linker synthesis and modular bioconjugation assembly [4]. The free N-terminal amine and C-terminal carboxyl support further derivatization (e.g., PEGylation, payload attachment), while the flexible triglycine spacer minimizes steric hindrance during coupling reactions and reduces non-specific interactions with protein domains [4]. The compound is compatible with both CuAAC and SPAAC (copper-free) click chemistries, enabling application in copper-sensitive biological systems when paired with DBCO/BCN reagents .

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